1-Bromo-2-fluoro-3,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-fluoro-3,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 3,5-dimethoxyanisole. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvents to ensure selective substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the bromine or fluorine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinones .
Scientific Research Applications
1-Bromo-2-fluoro-3,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3,5-dimethoxybenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing nature of the bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce further functional groups onto the aromatic ring .
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethoxybenzene
- 2-Bromo-1-fluoro-3,5-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
Comparison: 1-Bromo-2-fluoro-3,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic properties to the molecule. Compared to 1-Bromo-3,5-dimethoxybenzene, the additional fluorine atom increases the compound’s reactivity towards nucleophiles. Similarly, the presence of the bromine atom differentiates it from 2-Bromo-1-fluoro-3,5-dimethoxybenzene, affecting its chemical behavior and applications .
Properties
Molecular Formula |
C8H8BrFO2 |
---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
InChI Key |
IISSZUDLOWWTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)F)OC |
Origin of Product |
United States |
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